molecular formula C13H15N3O2 B8771797 Tert-butyl 1,6-naphthyridin-2-ylcarbamate

Tert-butyl 1,6-naphthyridin-2-ylcarbamate

Cat. No. B8771797
M. Wt: 245.28 g/mol
InChI Key: WMGSELKBUUHTBA-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

A 50% TFA/DCM mixture (10 mL) was added to tert-butyl 1,6-naphthyridin-2-ylcarbamate (2.7 g, 11.0 mmol) from the above step. After 30 minutes, the reaction mixture was concentrated and diluted with 30 mL of water. A saturated NaHCO3 solution (15 mL) was added, and the reaction mixture was extracted twice with 50 mL of EtOAc. The organic layers were combined, concentrated, and purified by chromatography through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient 0-15% MeOH/DCM to give 1,6-naphthyridin-2-amine (1.6 g, 99% yield). MS m/z: 145 (M+1). 1H NMR (400 MHz, (CD3OD)): δ ppm 6.93 (d, J=9.00 Hz, 1H), 7.41 (d, J=6.06 Hz, 1H), 8.05 (d, J=9.00 Hz, 1H), 8.37 (d, J=5.87 Hz, 1H), 8.83 (s, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH:11]C(=O)OC(C)(C)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
N1=C(C=CC2=CN=CC=C12)NC(OC(C)(C)C)=O
Name
TFA DCM
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with 30 mL of water
ADDITION
Type
ADDITION
Details
A saturated NaHCO3 solution (15 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with 50 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography through a Redi-Sep® pre-packed silica gel column (120 g)
WASH
Type
WASH
Details
eluting with a gradient 0-15% MeOH/DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC2=CN=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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